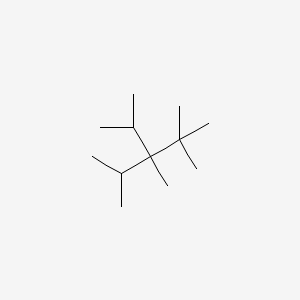
2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, which is a type of hydrocarbon. This compound is notable for its unique structure, which includes multiple methyl groups and an isopropyl group attached to a pentane backbone. The presence of these bulky groups makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane can be achieved through various methods. One common approach involves the alkylation of a suitable precursor with isopropyl groups. For example, the reaction of 2,2,3,4-tetramethylpentane with isopropyl chloride in the presence of a strong base like sodium hydride can yield the desired compound. The reaction is typically carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that allow for the efficient and scalable synthesis of the compound. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reactions. These methods are designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance on chemical reactivity.
Biology: The compound can be used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane involves its interaction with molecular targets through hydrophobic interactions. The bulky groups in the molecule can influence its binding affinity to enzymes and receptors, affecting biochemical pathways. The compound’s structure can also impact its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4-Tetramethylpentane
- 2,2,4,4-Tetramethylpentane
- 2,2,3,3-Tetramethylpentane
Uniqueness
2,2,3,4-Tetramethyl-3-(propan-2-yl)pentane is unique due to the presence of both multiple methyl groups and an isopropyl group, which creates significant steric hindrance. This makes it an excellent compound for studying the effects of steric factors on chemical reactivity and physical properties. Its structure also distinguishes it from other similar compounds, providing unique insights into the behavior of highly branched alkanes.
Properties
CAS No. |
62185-17-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,4-tetramethyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C12H26/c1-9(2)12(8,10(3)4)11(5,6)7/h9-10H,1-8H3 |
InChI Key |
OKGFCJOAXUYCBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















